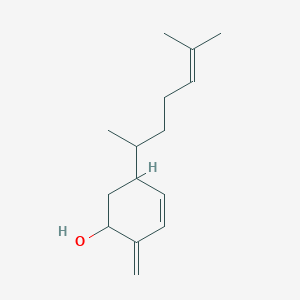
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- is a chemical compound with the molecular formula C10H12Cl3N It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a methyl group and a 2,2,2-trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- typically involves the alkylation of N-methylbenzenemethanamine with 2,2,2-trichloroethanol. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of 2,2,2-trichloroethanol. The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant flow rates. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The trichloroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the trichloroethyl group, resulting in different chemical properties and reactivity.
Benzenemethanamine, 2-methyl-: Substituted with a methyl group at the 2-position, leading to variations in steric and electronic effects.
Uniqueness
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity towards nucleophiles. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
57675-91-9 |
|---|---|
Formule moléculaire |
C10H12Cl3N |
Poids moléculaire |
252.6 g/mol |
Nom IUPAC |
N-benzyl-2,2,2-trichloro-N-methylethanamine |
InChI |
InChI=1S/C10H12Cl3N/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
NFRKLJZUNQOIJK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)CC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


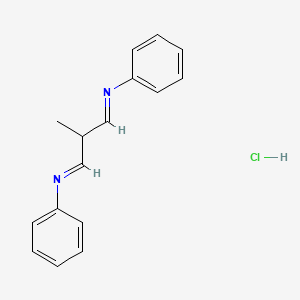

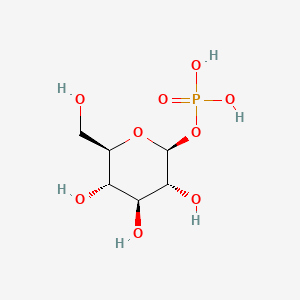
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
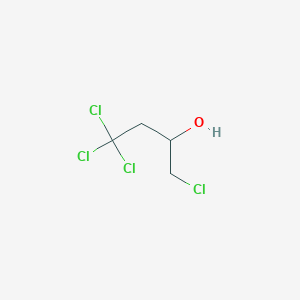
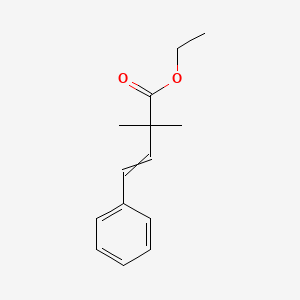
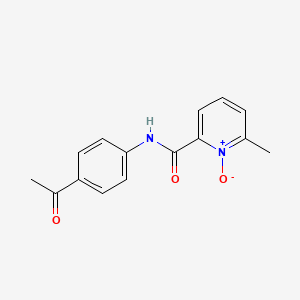

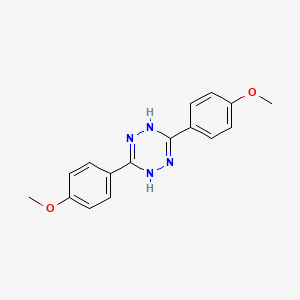
![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)
